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Compound Name: Buthidazole

Cat. No.: B1668095 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Buthidazole is a selective herbicide belonging to the 1,3,4-thiadiazole class of chemicals.

Historically used for the control of broadleaf weeds in various crops, its primary mechanism of

action involves the disruption of photosynthetic processes in susceptible plants. This technical

guide provides an in-depth overview of buthidazole's IUPAC nomenclature, chemical

synonyms, physicochemical and toxicological properties, a representative synthetic pathway,

an analytical methodology for its detection, and a detailed visualization of its mode of action at

the molecular level.

IUPAC Nomenclature and Chemical Synonyms
The systematic and unambiguous identification of a chemical compound is crucial for scientific

communication and regulatory purposes. The International Union of Pure and Applied

Chemistry (IUPAC) provides a standardized nomenclature for chemical compounds.

IUPAC Name: 3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one[1]

The racemic form of the molecule is denoted as: rac-(4R)-3-(5-tert-butyl-1,3,4-thiadiazol-2-

yl)-4-hydroxy-1-methylimidazolidin-2-one.
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In addition to its formal IUPAC name, buthidazole is known by several other names and

identifiers, which are frequently encountered in scientific literature, commercial products, and

chemical databases.

Chemical Synonyms and Identifiers:

CAS Name: 3-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-

imidazolidinone[1]

CAS Registry Number: 55511-98-3[1]

Common Name: Buthidazole

Trade Name: Ravage

Other Identifiers: VEL-5026, Buthiazole[1]

Physicochemical and Toxicological Data
A comprehensive understanding of a compound's physical, chemical, and toxicological

properties is essential for its safe handling, formulation, and assessment of its environmental

and biological impact. The key properties of buthidazole are summarized in the table below.
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Property Value Reference

Physicochemical Properties

Molecular Formula C₁₀H₁₆N₄O₂S [1]

Molecular Weight 256.33 g/mol

Melting Point 133-134 °C

pKa 11.3

Water Solubility 3.4 g/L (at 25 °C)

logP (Octanol-Water Partition

Coefficient)
1.16

Toxicological Data

Acute Oral LD₅₀ (Rat) 1581 mg/kg

Experimental Protocols
Representative Synthesis of a 1,3,4-Thiadiazolyl-
Thiazolidinone Derivative
While a detailed, step-by-step synthesis protocol for buthidazole is not readily available in the

public domain, the following procedure for a structurally related 1,3,4-thiadiazolyl-thiazolidinone

derivative illustrates a general synthetic approach. This multi-step synthesis involves the

formation of a thiosemicarbazone, its oxidative cyclization to a 1,3,4-thiadiazole, followed by

the condensation with an alpha-haloester and subsequent cyclization to form the thiazolidinone

ring.

Step 1: Synthesis of N-(substituted-phenyl)-2-(propan-2-ylidene)hydrazinecarbothioamide

(Thiosemicarbazone)

A solution of a substituted aniline (0.1 mol) in ethanol (50 mL) is prepared.

To this solution, carbon disulfide (0.1 mol) and aqueous ammonia (0.1 mol) are added

dropwise with constant stirring at a temperature maintained below 30°C.
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The reaction mixture is stirred for 6 hours.

Acetone (0.1 mol) is then added, and the mixture is refluxed for 3 hours.

The resulting solid is filtered, washed with cold ethanol, and recrystallized from ethanol to

yield the thiosemicarbazone.

Step 2: Synthesis of 5-substituted-N-(propan-2-ylidene)-1,3,4-thiadiazol-2-amine

The thiosemicarbazone (0.05 mol) is dissolved in a minimal amount of ethanol.

A solution of concentrated sulfuric acid (5 mL) is added slowly with cooling.

The mixture is stirred for 30 minutes and then allowed to stand at room temperature for 5

hours.

The reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered,

washed with water, and recrystallized from ethanol.

Step 3: Synthesis of 2-(5-substituted-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one

A mixture of the 2-amino-1,3,4-thiadiazole derivative (0.01 mol), ethyl chloroacetate (0.01

mol), and anhydrous sodium acetate (0.015 mol) in glacial acetic acid (20 mL) is refluxed for

8 hours.

The reaction mixture is cooled and poured into ice-cold water.

The solid product is collected by filtration, washed with water, and recrystallized from a

suitable solvent to afford the final thiazolidinone derivative.

Analytical Method: Gas Chromatography-Mass
Spectrometry (GC-MS) for Pesticide Residue Analysis
The following protocol provides a general framework for the analysis of pesticide residues,

including compounds structurally similar to buthidazole, in soil samples using Gas

Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Extraction:
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A representative soil sample (e.g., 10 g) is accurately weighed into a centrifuge tube.

An appropriate internal standard is added to the sample.

The sample is extracted with a suitable organic solvent (e.g., acetonitrile or a mixture of

acetone and hexane) using techniques such as sonication or accelerated solvent extraction

(ASE).

The extract is centrifuged, and the supernatant is collected.

2. Clean-up:

The crude extract is subjected to a clean-up procedure to remove interfering co-extractives.

This can be achieved using solid-phase extraction (SPE) with cartridges containing materials

like graphitized carbon black (GCB), primary secondary amine (PSA), or C18.

The eluate from the SPE cartridge is collected and concentrated under a gentle stream of

nitrogen.

3. GC-MS Analysis:

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single

quadrupole or triple quadrupole instrument) is used.

GC Column: A capillary column suitable for pesticide analysis, such as a DB-5ms (30 m x

0.25 mm i.d., 0.25 µm film thickness), is installed.

Injector: The injector is operated in splitless mode at a temperature of approximately 250°C.

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g.,

70°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 300°C) at a

controlled rate (e.g., 10°C/min).

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. For

quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance

sensitivity and selectivity by monitoring specific m/z ions characteristic of buthidazole.
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Data Analysis: The concentration of buthidazole in the sample is determined by comparing

the peak area of the target analyte to that of the internal standard and referencing a

calibration curve prepared with known concentrations of buthidazole standards.

Mechanism of Action: Inhibition of Photosynthetic
Electron Transport
Buthidazole exerts its herbicidal effect by inhibiting photosynthesis at Photosystem II (PSII)

within the chloroplasts of plant cells. Specifically, it disrupts the electron transport chain, a

critical process for the conversion of light energy into chemical energy.

The following diagram illustrates the signaling pathway of photosynthetic electron transport and

the site of inhibition by buthidazole.
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Caption: Buthidazole's herbicidal mechanism of action.

The process begins with the absorption of light by chlorophyll molecules in PSII, exciting an

electron in the P680 reaction center. This high-energy electron is then transferred through a

series of acceptor molecules, including pheophytin and a tightly bound plastoquinone molecule

(QA). The electron is subsequently transferred to a second, more loosely bound plastoquinone

molecule (QB). Buthidazole binds to the D1 protein of the PSII reaction center, specifically at

the QB binding site. This binding event physically blocks the transfer of electrons from QA to

QB, thereby interrupting the entire photosynthetic electron transport chain. The blockage of

electron flow leads to the accumulation of highly reactive oxygen species, which cause lipid
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peroxidation and membrane damage, ultimately leading to cell death and the visible symptoms

of herbicidal action.

Conclusion
Buthidazole is a well-characterized herbicide with a specific mode of action targeting a

fundamental process in plant biology. This technical guide has provided a comprehensive

overview of its chemical identity, key physicochemical and toxicological properties, along with

representative experimental protocols for its synthesis and analysis. The detailed visualization

of its inhibitory effect on the photosynthetic electron transport chain offers a clear

understanding of its herbicidal activity at the molecular level. This information serves as a

valuable resource for researchers and professionals in the fields of agricultural science,

environmental chemistry, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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